molecular formula C10H15ClO4 B8403466 Diethyl(1-chloropropylidene)propanedioate

Diethyl(1-chloropropylidene)propanedioate

Cat. No.: B8403466
M. Wt: 234.67 g/mol
InChI Key: PMYPXBCTSBRYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl(1-chloropropylidene)propanedioate is a useful research compound. Its molecular formula is C10H15ClO4 and its molecular weight is 234.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

diethyl 2-(1-chloropropylidene)propanedioate

InChI

InChI=1S/C10H15ClO4/c1-4-7(11)8(9(12)14-5-2)10(13)15-6-3/h4-6H2,1-3H3

InChI Key

PMYPXBCTSBRYQV-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OCC)C(=O)OCC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To diethyl propanoylpropanedioate (5.93 g, 27.4 mmol) was added phosphorus oxychloride (38 mL) and tributylamine (6.5 mL, 27.4 mmol) and the mixture was heated to 115° C. for 6 h then stirred at ambient temperature for 16 h. The mixture was concentrated to dryness and the residue added cautiously to aqueous hydrochloric acid (1M, 80 mL) and extracted twice with diethyl ether. The combined organic layers were washed with aqueous hydrochloric acid (1M), water, aqueous sodium hydroxide (1M) then brine, dried and concentrated to dryness to afford 6.81 g of a brown oil. The product was purified by flash chromatography on silica (250 mL) eluting with ethyl acetate/cyclohexane @ 1:10 to afford 3.21 g of the title compound. LC-MS m/z 235, 237 (M+H)+, 3.30 min (ret time).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To diethyl propanoylpropanedioate (5.93 g, 27.4 mmol) was added phosphorus oxychloride (38 mL) and tributylamine (6.5 mL, 27.4 mmol) and the mixture was heated to 115° C. for 6 h then stirred at ambient temperature for 16 h. The mixture was evaporated to dryness and the residue added cautiously to aqueous hydrochloric acid (1M, 80 mL) and extracted twice with diethyl ether. The combined organic layers were washed with aqueous hydrochloric acid (1M), water, aqueous sodium hydroxide (1M) then brine, dried and evaporated to dryness to afford 6.81 g of a brown oil. The product was purified by flash chomatography on silica (250 mL), eluting with ethyl acetate/cyclohexane @1:10 to afford 3.21 g of the title compound. LC-MS m/z 235, 237 (M+H)+, 3.30 min (ret time).
Quantity
5.93 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One

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